molecular formula C9H10ClN3S B2657959 (E)-({6-chloroimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)(propan-2-yl)amine CAS No. 477851-57-3

(E)-({6-chloroimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)(propan-2-yl)amine

Cat. No.: B2657959
CAS No.: 477851-57-3
M. Wt: 227.71
InChI Key: SEHZCCRATZCGKJ-VZUCSPMQSA-N
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Description

(E)-({6-chloroimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)(propan-2-yl)amine is a compound that features a unique structure combining an imidazole ring with a thiazole ring, both of which are heterocyclic compounds. The presence of chlorine and the imidazole-thiazole fusion imparts distinct chemical properties to this compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-({6-chloroimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)(propan-2-yl)amine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 6-chloroimidazo[2,1-b][1,3]thiazole with propan-2-ylamine in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction parameters can enhance the efficiency of the synthesis. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(E)-({6-chloroimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)(propan-2-yl)amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Common Reagents and Conditions

Major Products

Scientific Research Applications

(E)-({6-chloroimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)(propan-2-yl)amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (E)-({6-chloroimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)(propan-2-yl)amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-({6-chloroimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)(propan-2-yl)amine is unique due to the combination of the imidazole and thiazole rings, along with the presence of a chlorine atom. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

1-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)-N-propan-2-ylmethanimine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN3S/c1-6(2)11-5-7-8(10)12-9-13(7)3-4-14-9/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEHZCCRATZCGKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N=CC1=C(N=C2N1C=CS2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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